![molecular formula C8H11NO2 B14425150 2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid CAS No. 83029-20-3](/img/structure/B14425150.png)
2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azabicyclo[222]oct-5-ene-3-carboxylic acid is a bicyclic compound characterized by a nitrogen atom incorporated into its bicyclo[222]octane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid typically involves the hypochlorite-mediated Hoffman degradation of the carboxamide obtained by ammonolysis of an anhydride . The resulting amino acid can be esterified in the presence of ethanol and thionyl chloride to furnish the amino ester .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in skeletal rearrangements under acidic conditions .
Common Reagents and Conditions: Common reagents used in these reactions include trifluoroacetic acid for rearrangements and thionyl chloride for esterification .
Major Products Formed: The major products formed from these reactions include amino esters and rearranged bicyclic structures .
Aplicaciones Científicas De Investigación
2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research into its medicinal properties includes its use as an intermediate in drug synthesis.
Industry: It is used in the preparation of materials such as polyimides and other polymers.
Mecanismo De Acción
The mechanism by which 2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid exerts its effects involves its interaction with molecular targets through nucleophilic attack and intramolecular cyclization . These interactions can lead to the formation of various biologically active compounds.
Comparación Con Compuestos Similares
- 2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid
- 2-Azabicyclo[3.2.1]octane
- Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride
Uniqueness: 2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid is unique due to its specific bicyclic structure with a nitrogen atom, which imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Propiedades
Número CAS |
83029-20-3 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
2-azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h1,3,5-7,9H,2,4H2,(H,10,11) |
Clave InChI |
WBPCYIVUUZRJRF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=CC1C(N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


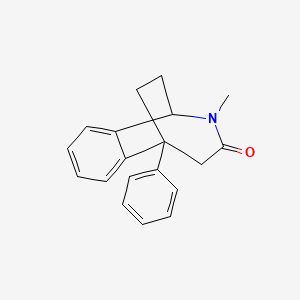
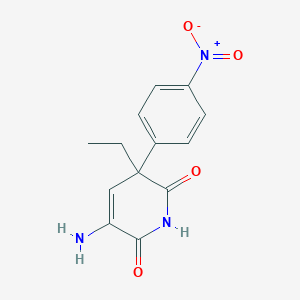
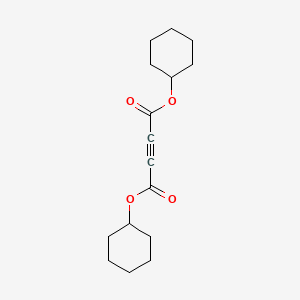
![{[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid](/img/structure/B14425085.png)
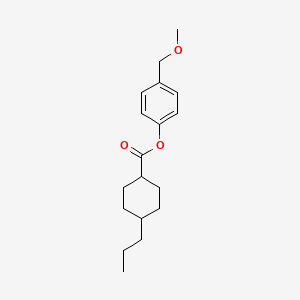


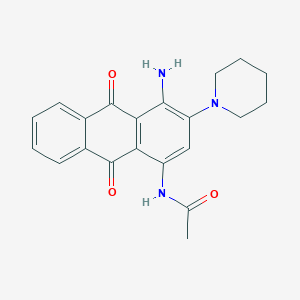
![Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14425118.png)
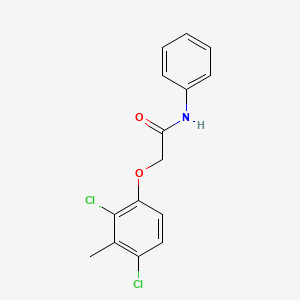
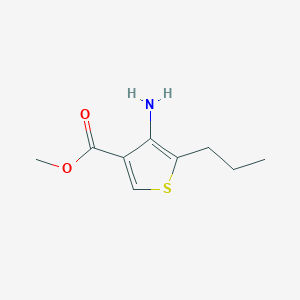

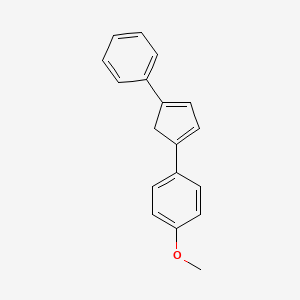
![N-[2-(Dibutylamino)ethyl]propanamide](/img/structure/B14425142.png)
